Methyl [(acridin-9-yl)sulfanyl]acetate
Description
Methyl [(acridin-9-yl)sulfanyl]acetate is a heterocyclic compound featuring an acridine core substituted at the 9-position with a sulfanyl (-S-) group linked to a methyl ester moiety. The acridine skeleton, a tricyclic aromatic system, confers planar rigidity and π-conjugation, enabling interactions with biological macromolecules such as DNA through intercalation . This compound is part of a broader class of acridine derivatives explored for applications in medicinal chemistry, materials science, and catalysis due to their photophysical and bioactive properties .
Properties
CAS No. |
112827-75-5 |
|---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
methyl 2-acridin-9-ylsulfanylacetate |
InChI |
InChI=1S/C16H13NO2S/c1-19-15(18)10-20-16-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3 |
InChI Key |
CIRDECYOIWQOAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(acridin-9-yl)sulfanyl]acetate typically involves the reaction of acridine derivatives with thiol-containing compounds. One common method involves the reaction of acridine-9-thiol with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
Methyl [(acridin-9-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and other substituted derivatives .
Scientific Research Applications
Methyl [(acridin-9-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies of DNA-protein interactions.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Mechanism of Action
The primary mechanism of action of methyl [(acridin-9-yl)sulfanyl]acetate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerases. This leads to DNA damage and cell death, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Acridine-9-carboxylic Acid (CAS 5336-90-3)
- Structure : Acridine core with a carboxylic acid (-COOH) at the 9-position.
- Properties : Higher polarity due to the carboxylic acid group, leading to increased water solubility compared to the methyl ester derivative. However, reduced lipophilicity limits cellular uptake .
- Applications : Utilized as a fluorescent probe and intermediate in synthesizing bioactive derivatives. The carboxylic acid group allows for conjugation via amide bonds, unlike the ester’s hydrolytic lability .
9-Cyanoacridine
- Structure: Acridine with a cyano (-CN) substituent at the 9-position.
- Properties: The electron-withdrawing cyano group reduces electron density on the acridine ring, altering photophysical properties and reactivity. Exhibits stronger π-π stacking but lower nucleophilicity than sulfanyl derivatives .
- Synthesis : Prepared via Rosenmund-von Braun reaction using 9-chloroacridine and CuCN , contrasting with the thiol-ester coupling used for this compound .
Sulfanyl-Containing Heterocyclic Esters
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate (CAS 1372784-40-1)
- Structure : Purine core with a sulfanyl-linked ethyl ester and 4-chlorophenyl substituent.
- Properties : The purine base enables hydrogen bonding with nucleic acids, while the chlorophenyl group enhances hydrophobic interactions. The ethyl ester provides moderate lipophilicity (Log P ~2.8) .
- Applications : Investigated as a kinase inhibitor or antiviral agent, leveraging purine’s role in nucleotide metabolism. Differs from acridine derivatives in targeting enzyme active sites rather than DNA intercalation .
Simple Methyl Esters vs. Acridine Derivatives
Methyl Acetoacetate
- Structure : Linear methyl ester of acetoacetic acid.
- Properties : Highly soluble in polar solvents (Log P ~0.2) due to the absence of aromatic systems. Lacks π-conjugation, rendering it inert in intercalation or fluorescence applications .
- Applications : Common solvent and intermediate in organic synthesis, contrasting with the targeted bioactivity of acridine-based esters .
Key Research Findings and Implications
- Electronic Effects: The sulfanyl group in this compound increases electron density at the acridine ring compared to cyano or carboxylic acid derivatives, enhancing redox activity and binding to thiol-containing proteins .
- Biological Performance: In antiparasitic assays, this compound showed superior efficacy over 9-cyanoacridine, likely due to esterase-mediated hydrolysis releasing active metabolites .
- Stability : The methyl ester hydrolyzes faster in physiological conditions than ethyl esters (e.g., CAS 1372784-40-1), necessitating prodrug design considerations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
